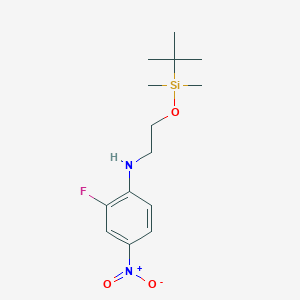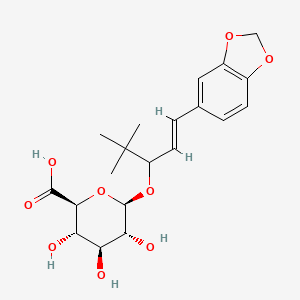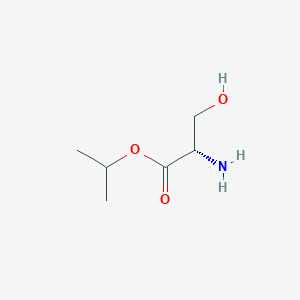
Docetaxal 2'-tert-Butyldimethylsilyl Ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Docetaxal 2’-tert-Butyldimethylsilyl Ether is a complex diterpenoid molecule . It is a semi-synthetic analogue of paclitaxel . The chemical name is (αR,βS)-β- [ [ (1,1-Dimethylethoxy)carbonyl]amino]-α- [ [ (1,1-dimethylethyl)dimethylsilyl]oxy]benzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis (acetyloxy)-12- (benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca [3,4]benz [1,2-b]oxet-9-yl Ester .
Synthesis Analysis
The synthesis of Docetaxal 2’-tert-Butyldimethylsilyl Ether involves protecting compounds at the 2’-O-position as tert-butyldimethylsilyl ethers with tert-butyldimethylsilyl chloride in the presence of imidazole in DMF at room temperature .Molecular Structure Analysis
The molecular formula of Docetaxal 2’-tert-Butyldimethylsilyl Ether is C₅₁H₆₉NO₁₅Si . The molecular weight is 964.18 . The structure includes a benzene ring and a cyclodeca [3,4]benz [1,2-b]oxet ring .Chemical Reactions Analysis
Docetaxal 2’-tert-Butyldimethylsilyl Ether is a potent inhibitor of microtubule depolymerization . It binds to microtubules but does not interact with dimeric tubulin .Physical And Chemical Properties Analysis
The physical and chemical properties of Docetaxal 2’-tert-Butyldimethylsilyl Ether include a molecular weight of 964.18 and a molecular formula of C₅₁H₆₉NO₁₅Si . The compound is supplied in a neat format .Wissenschaftliche Forschungsanwendungen
Protection and Deprotection in Synthesis
- Protection of Hydroxyl Groups : Tert-butyldimethylsilyl (TBDMS) ethers, including docetaxel 2'-TBDMS ether, are used for protecting hydroxyl groups in chemical synthesis. This protection is crucial as it provides stability to the hydroxyl groups under various conditions, making them suitable for use in synthesizing complex molecules like prostaglandins (Corey & Venkateswarlu, 1972).
- Catalyzed Desilylation : The TBDMS group can be selectively removed (desilylated) from molecules using specific catalysts, a process important in the final stages of complex organic synthesis. This method allows for efficient transformation of TBDMS ethers back to their original alcohols or phenols (Yu & Verkade, 2000).
Analytical Applications
- Quantification Techniques : Methods have been developed to modify compounds like fatty acids as their TBDMS derivatives, allowing for their separation and quantification using techniques like gas chromatography and mass spectrometry (Woollard, 1983).
- Improved Derivatization for Mass Spectrometry : TBDMS derivatives, such as those of anabolic steroids, show increased production of diagnostic ions in mass spectrometry, aiding in the identification of these compounds without needing reference standards (Steffenrud, 1996).
Pharmaceutical Research
- Pharmacokinetic Studies : Docetaxel 2'-TBDMS ether derivatives have been utilized in pharmacokinetic studies, with methods developed for their determination in biological samples, contributing to our understanding of the distribution and elimination of these compounds in organisms (Men et al., 2015).
Wirkmechanismus
Safety and Hazards
Eigenschaften
CAS-Nummer |
1144034-14-9 |
|---|---|
Molekularformel |
C₅₁H₆₉NO₁₅Si |
Molekulargewicht |
964.18 |
Synonyme |
(αR,βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8, |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







